![molecular formula C12H14Cl2O2S B285968 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid](/img/structure/B285968.png)
1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid, also known as DTTCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.
Wirkmechanismus
The exact mechanism of action of 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid is not fully understood. However, it is believed to inhibit bacterial and fungal growth by disrupting the cell membrane and cell wall, leading to cell death. Additionally, 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory molecules such as cytokines.
Biochemical and Physiological Effects
1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid has been shown to have low toxicity in animal studies, indicating its potential safety for use in humans. Additionally, 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid has been found to have low cytotoxicity towards mammalian cells, further supporting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid has been shown to be stable under various conditions, making it suitable for use in a wide range of experiments. However, one limitation of 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid is its limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid. One potential area of study is its use as an agricultural fungicide, as it has been shown to be effective against certain fungal species. Additionally, further investigation into the mechanism of action of 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid could provide insight into its potential therapeutic uses. Finally, the development of more efficient synthesis methods for 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid could lead to its wider use in various fields.
Synthesemethoden
1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid can be synthesized through a multistep process involving the reaction of 2,5-dichlorothiophene with cyclohexanone followed by carboxylation. The resulting product is then subjected to a reduction reaction using sodium borohydride to yield 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid has been studied for its potential use as an antibacterial agent, as it has been shown to inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid has been investigated for its antifungal properties, as it has been found to be effective against certain fungal species such as Candida albicans. 1-[(2,5-Dichlorothien-3-yl)methyl]cyclohexanecarboxylic acid has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Eigenschaften
Molekularformel |
C12H14Cl2O2S |
---|---|
Molekulargewicht |
293.2 g/mol |
IUPAC-Name |
1-[(2,5-dichlorothiophen-3-yl)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H14Cl2O2S/c13-9-6-8(10(14)17-9)7-12(11(15)16)4-2-1-3-5-12/h6H,1-5,7H2,(H,15,16) |
InChI-Schlüssel |
HFVJXZXHLXQYJE-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC2=C(SC(=C2)Cl)Cl)C(=O)O |
Kanonische SMILES |
C1CCC(CC1)(CC2=C(SC(=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.